(20R)-17,20-Dihydroxypregn-4-en-3-one
Overview
Description
17α,20β-Dihydroxy-4-pregnen-3-one (17α,20β-DHP) is an endogenous, maturation-inducing steroid that stimulates oocyte maturation in females of several teleost species. For example, 1 µg/ml of 17α,20β-DHP applied to Persian sturgeon oocytes has been shown to effectively induce germinal vesicle breakdown, an essential step during oocyte maturation. Gonadotropin-releasing hormone and the gonadotropins, follicle-stimulating hormone and luteinizing hormone, have been shown to stimulate the production of 17α,20β-DHP either in vivo or in vitro. 17α,20β-DHP has also been reported to influence spermiation by stimulating milt production when administered at 5 mg/kg to various male teleosts.
Scientific Research Applications
Antiviral Activity : One study evaluated the antiviral activity of various natural sulfated polyhydroxysteroids and their synthetic derivatives, including compounds structurally related to "(20R)-17,20-Dihydroxypregn-4-en-3-one." These compounds showed inhibitory effects on the replication of DNA and RNA viruses (Comin et al., 1999).
Biological Activity of Steroid Derivatives : Another study isolated and characterized various steroid derivatives, including "this compound." The research focused on the microbial hydroxylation of steroids, which is crucial for understanding their biological activities (Schwarz et al., 1964).
Role in Fish Reproduction : A comprehensive review on the role of maturation-inducing steroids in male fishes highlighted the importance of compounds like 17,20beta-dihydroxypregn-4-en-3-one. These steroids are involved in processes like spermiation and the enhancement of sperm motility (Scott et al., 2010).
Metabolic Pathways in Mammals : Research on the metabolism of various steroids by mammalian tissues has included studies on derivatives of "this compound." These studies contribute to our understanding of steroid biosynthesis and metabolism in mammals (Flint et al., 1975).
Synthesis and Conformational Studies : Synthesis and conformational studies of various steroid derivatives, including "this compound," have been conducted to understand their structural properties and potential therapeutic applications (Frank et al., 2008).
Mechanism of Action
- For instance, (20R)-Protopanaxadiol, a triterpenoid saponin metabolite found in black ginseng, exhibits anti-tumor activity and inhibits the growth of Helicobacter pylori .
- Similarly, human albumin (a plasma protein) contributes to plasma colloid oncotic pressure and transport function, stabilizing blood volume and carrying various molecules, including drugs and toxins .
- We can draw parallels from related compounds. For example, riluzole (used for amyotrophic lateral sclerosis) modulates glutamate release, sodium channels, and intracellular processes .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16-,17+,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASCESDECGBIBB-FSHQYNQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873499 | |
Record name | (20R)-17,20-Dihydroxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1662-06-2 | |
Record name | 17α,20β-Dihydroxy-4-pregnen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1662-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17alpha,20beta-Dihydroxypregn-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (20R)-17,20-Dihydroxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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